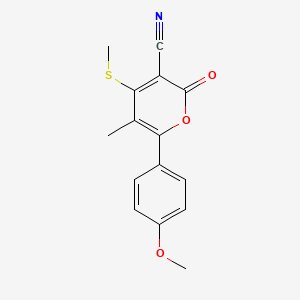
6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyran ring, which is a six-membered ring containing one oxygen atom, and various functional groups including a methoxyphenyl group, a methyl group, a methylsulfanyl group, and a carbonitrile group
Preparation Methods
The synthesis of 6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with cyanoacetic acid in the presence of a base to form the corresponding cyanoacrylate. This intermediate is then subjected to cyclization with sulfur and a suitable catalyst to form the pyran ring. The reaction conditions typically involve heating under reflux and the use of solvents such as ethanol or methanol .
Chemical Reactions Analysis
6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and phototransistors .
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as acetylcholinesterase, which is involved in neurotransmission. It can also interact with DNA and proteins, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions and its structural features play a crucial role in its biological activity .
Comparison with Similar Compounds
6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile can be compared with other similar compounds such as:
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds also contain methoxyphenyl groups and have shown antioxidant and antimicrobial potential.
Thiophene derivatives: These compounds have a sulfur atom in their ring structure and are known for their wide range of therapeutic properties, including anti-inflammatory and anticancer activities .
Properties
Molecular Formula |
C15H13NO3S |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-5-methyl-4-methylsulfanyl-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C15H13NO3S/c1-9-13(10-4-6-11(18-2)7-5-10)19-15(17)12(8-16)14(9)20-3/h4-7H,1-3H3 |
InChI Key |
BVNAIKKJMXBBDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=O)C(=C1SC)C#N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















